A Technical Guide to the Fundamental Chemical Properties of 5-Hydroxypyrimidin-4(3H)-one
A Technical Guide to the Fundamental Chemical Properties of 5-Hydroxypyrimidin-4(3H)-one
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the core chemical properties of 5-Hydroxypyrimidin-4(3H)-one, a heterocyclic organic compound. Due to its structural similarity to nucleobases like thymine and uracil, this pyrimidine derivative and its analogs are of interest in medicinal chemistry and drug development. This guide consolidates available data on its physicochemical properties, tautomerism, and synthesis, and provides standardized experimental protocols for its characterization.
Chemical Structure and Tautomerism
5-Hydroxypyrimidin-4(3H)-one is a pyrimidine ring substituted with a hydroxyl group at position 5 and a carbonyl group at position 4. A critical feature of this molecule is its existence in multiple tautomeric forms, which can significantly influence its chemical reactivity, biological activity, and physical properties. The keto-enol tautomerism is a key equilibrium for hydroxypyrimidines.[1][2] In the solid state, the keto tautomer (pyrimidin-4-one) is often favored.[2] The principal tautomeric forms are illustrated below.
Physicochemical and Spectroscopic Data
Quantitative data for the related isomer, 5-Hydroxypyrimidine, is presented below. It is crucial to note that these properties may differ for the 5-Hydroxypyrimidin-4(3H)-one tautomer. The data is compiled from chemical databases and supplier information.
Table 1: Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₄H₄N₂O | [3] |
| Molecular Weight | 96.09 g/mol | [3] |
| Melting Point | 212-214 °C | [3] |
| Boiling Point (Predicted) | 227.2 ± 13.0 °C | [3] |
| pKa (Predicted) | 6.60 ± 0.10 | [3] |
| Solubility | Slightly soluble in Chloroform, Ethyl Acetate, Methanol, Water | [3] |
| Physical Form | Solid (Light Beige to Beige) | [3] |
Table 2: Spectroscopic Data for 4-Hydroxypyrimidine
| Spectrum Type | Key Peaks / Shifts (δ) | Source |
| ¹H NMR (DMSO-d₆) | δ 10.45 (br s, 1H), 8.67 (s, 1H), 8.34 (s, 2H) | [3] |
| ¹³C NMR | Data for derivatives available, not for parent compound | [4][5] |
| InChI | InChI=1S/C4H4N2O/c7-4-1-5-3-6-2-4/h1-3,7H | [3] |
| SMILES | C1=NC=C(O)C=N1 | [3] |
Synthesis and Reactivity
The synthesis of hydroxypyrimidines can be achieved through various routes. A common strategy involves the condensation of a β-ketoester with an amidine.[6] Another established method is the reaction of a β-ketoester with thiourea, followed by desulfurization.[6] A general workflow for a multi-step synthesis is outlined below, which is a common paradigm in the development of novel pyrimidine derivatives.[7][8]
Derivatives of 5-hydroxypyrimidin-4(3H)-one have been synthesized and evaluated as inhibitors of the influenza A endonuclease, highlighting the therapeutic potential of this scaffold.[4][9] These studies indicate that the core structure acts as a bimetal chelating ligand in the enzyme's active site.[9]
Experimental Protocols
The following sections detail generalized, standard laboratory protocols for determining the key physicochemical properties of 5-Hydroxypyrimidin-4(3H)-one.
The capillary method is a standard technique for determining the melting point of a crystalline solid.[10][11]
-
Sample Preparation: Ensure the sample is completely dry and finely powdered. If necessary, crush coarse crystals using a mortar and pestle.[10]
-
Capillary Loading: Pack a small amount of the powdered sample into a thin-walled capillary tube to a height of 2-3 mm.
-
Apparatus Setup: Place the capillary tube into a melting point apparatus (e.g., a Mel-Temp apparatus or Thiele tube).[12]
-
Approximate Determination: Heat the sample rapidly to get a rough estimate of the melting point. Allow the apparatus to cool.[12]
-
Accurate Determination: Begin heating again, but reduce the heating rate to 1-2 °C per minute as the temperature approaches the estimated melting point.
-
Data Recording: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). The recorded melting range provides an indication of purity; pure compounds typically have a sharp melting range of 0.5-1.0 °C.
Potentiometric titration is a highly accurate method for determining the acid dissociation constant (pKa).[13]
-
Apparatus Calibration: Calibrate a pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).[14]
-
Solution Preparation:
-
Prepare a solution of the compound with a known concentration (e.g., 1 mM) in water or a suitable co-solvent.[14]
-
Prepare standardized titrant solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH).[14]
-
To maintain constant ionic strength, add a background electrolyte like 0.15 M KCl to the sample solution.[14]
-
-
Titration Procedure:
-
Place the sample solution in a beaker with a magnetic stir bar and immerse the calibrated pH electrode.
-
If determining the pKa of an acidic proton, titrate by adding small, precise increments of the strong base. If determining the pKa of a basic site, titrate with the strong acid.
-
Record the pH value after each addition of titrant, allowing the reading to stabilize.
-
-
Data Analysis:
The equilibrium or thermodynamic solubility method is considered the "gold standard" for determining the intrinsic solubility of a compound.[16]
-
Sample Preparation: Add an excess amount of the solid compound to a vial containing a known volume of purified water (or a relevant aqueous buffer, e.g., PBS at pH 7.4).
-
Equilibration: Seal the vial and agitate it at a constant temperature (e.g., 25 °C) for an extended period (typically 24-72 hours) to ensure equilibrium is reached between the solid and dissolved states.[16]
-
Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. Filter the supernatant through a fine-pore filter (e.g., 0.22 µm) to obtain a clear, saturated solution.
-
Concentration Analysis: Determine the concentration of the dissolved compound in the filtrate using a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).[16]
-
Calculation: The measured concentration represents the equilibrium solubility of the compound under the specified conditions.
References
- 1. Tautomerism in 4-hydroxypyrimidine, S-methyl-2-thiouracil, and 2-thiouracil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Two tautomeric forms of 2-amino-5,6-dimethylpyrimidin-4-one - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 5-Hydroxypyrimidine | 26456-59-7 [chemicalbook.com]
- 4. Phenyl Substituted 4-Hydroxypyridazin-3(2H)-ones and 5-Hydroxypyrimidin-4(3H)-ones: Inhibitors of Influenza A Endonuclease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dev.spectrabase.com [dev.spectrabase.com]
- 6. EP0326389B1 - Process for preparing 4-hydroxypyrimidine - Google Patents [patents.google.com]
- 7. Design, synthesis, and discovery of 5-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-triones and related derivatives as novel inhibitors of mPGES-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Phenyl substituted 4-hydroxypyridazin-3(2H)-ones and 5-hydroxypyrimidin-4(3H)-ones: inhibitors of influenza A endonuclease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. thinksrs.com [thinksrs.com]
- 11. westlab.com [westlab.com]
- 12. SSERC | Melting point determination [sserc.org.uk]
- 13. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 14. creative-bioarray.com [creative-bioarray.com]
- 15. How to Calculate pKa From the Half Equivalence Point in a Weak Acid-Weak Base Titration | Chemistry | Study.com [study.com]
- 16. Aqueous Solubility - Creative Biolabs [creative-biolabs.com]
